3-(2-Methoxyphenyl)propanoic acid

Description

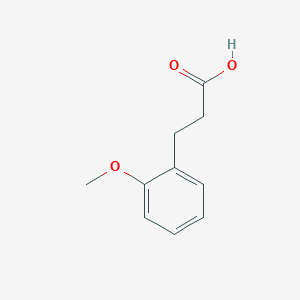

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZSNLOPIWWFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901606 | |

| Record name | NoName_739 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-77-4, 25173-35-7 | |

| Record name | 3-(2-Methoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzenepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(o-Methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(o-methoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxybenzenepropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9F3ZLH6C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propanoic acid, with the CAS number 6342-77-4 , is a carboxylated aromatic compound.[1] Structurally, it features a propanoic acid group attached to a benzene ring substituted with a methoxy group at the ortho position. This arrangement imparts specific chemical properties that make it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its role as a precursor allows for the synthesis of more complex molecules, leveraging the reactivity of both its carboxylic acid function and the aromatic ring for further chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though not definitively established, biological activities.

Chemical and Physical Properties

This compound is typically a white to pale cream crystalline powder.[2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 6342-77-4 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | White to pale cream crystalline powder | [2] |

| Melting Point | 85-89 °C | |

| Boiling Point | 305 °C at 760 mmHg | N/A |

| Flash Point | 119.4 °C | N/A |

| InChI Key | XSZSNLOPIWWFHS-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=CC=C1CCC(=O)O | N/A |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-methoxycinnamic acid. This reaction selectively reduces the carbon-carbon double bond of the cinnamic acid derivative without affecting the aromatic ring or the carboxylic acid group.

Reaction Scheme:

Caption: Hypothesized inhibition of the cyclooxygenase pathway by arylpropionic acids.

This proposed mechanism involves the inhibition of COX-1 and COX-2 by the arylpropionic acid derivative. By blocking these enzymes, the synthesis of prostaglandins from arachidonic acid is prevented, thereby reducing inflammation, pain, and fever. Further research is required to confirm if this compound specifically follows this pathway and to determine its potency and selectivity for the COX isoforms.

Conclusion

This compound is a well-characterized chemical compound with established physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry techniques, such as the catalytic hydrogenation of its cinnamic acid precursor. While its primary utility lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry, its own biological activities remain largely unexplored. Based on its structural class, a potential anti-inflammatory mechanism via COX inhibition can be hypothesized, but this requires experimental validation. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound in their synthetic and discovery efforts.

References

Technical Guide: Physicochemical and Analytical Profile of o-Methoxyhydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Methoxyhydrocinnamic acid, also known as 3-(2-methoxyphenyl)propanoic acid, is a derivative of hydrocinnamic acid.[1][2] Its structure, characterized by a phenyl ring substituted with a methoxy group at the ortho position and a propanoic acid side chain, makes it a compound of interest in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of its core physicochemical properties and outlines detailed experimental protocols for its analysis and characterization.

Physicochemical Properties

The fundamental characteristics of o-Methoxyhydrocinnamic acid are crucial for its application in experimental research and development. The molecular weight of o-Methoxyhydrocinnamic acid is approximately 180.20 g/mol .[1][2] A summary of its key quantitative data is presented below.

Table 1: Core Physicochemical Data for o-Methoxyhydrocinnamic Acid

| Property | Value | Reference(s) |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| CAS Number | 6342-77-4 | [1][2][3][4] |

| Melting Point | 83.5-89.5 °C | [3][5] |

| Boiling Point | 305 °C at 760 mmHg | [5] |

| Physical Form | White to very pale yellow crystal/powder | [3][4] |

| IUPAC Name | This compound | [3] |

Analytical Methodologies and Experimental Protocols

Accurate characterization and quantification are essential for the utilization of o-Methoxyhydrocinnamic acid in research. This section details standardized protocols for common analytical techniques.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for determining the concentration of o-Methoxyhydrocinnamic acid in a solution.

3.1.1 Materials and Equipment

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

o-Methoxyhydrocinnamic acid standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3.1.2 Procedure

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Standard Preparation: Prepare a stock solution of 1 mg/mL o-Methoxyhydrocinnamic acid in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detector Wavelength: 274 nm

-

Gradient: Start with 70% A / 30% B, linearly increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Analysis: Inject the standards to create a calibration curve. Inject the samples and quantify by comparing the peak area to the calibration curve.

Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR)

This protocol provides a method for confirming the chemical structure of the compound.

3.2.1 Materials and Equipment

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

o-Methoxyhydrocinnamic acid sample

3.2.2 Procedure

-

Sample Preparation: Dissolve 5-10 mg of o-Methoxyhydrocinnamic acid in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer.

-

Run Experiments: Acquire standard spectra, including ¹H NMR and ¹³C NMR.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the methoxy group, the aromatic protons, and the propanoic acid chain consistent with the structure of o-Methoxyhydrocinnamic acid.

Biological Activity and Signaling Pathways (Hypothetical)

While the specific biological roles of o-Methoxyhydrocinnamic acid are a subject of ongoing research, related phenolic acids are known to interact with various cellular signaling pathways. A hypothetical pathway is presented below, illustrating how a compound of this class might exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.

Conclusion

This guide provides core technical data and standardized analytical protocols for o-Methoxyhydrocinnamic acid. With a molecular weight of 180.20 g/mol and well-defined physicochemical properties, this compound can be reliably studied using the described HPLC and NMR methodologies. The structured presentation of this data aims to support researchers and developers in their work with this and related molecules.

References

Chemical structure of Benzenepropanoic acid, 2-methoxy-

An In-depth Technical Guide to Benzenepropanoic Acid, 2-methoxy-

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Benzenepropanoic acid, 2-methoxy-, also known as 2-Methoxyhydrocinnamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

Benzenepropanoic acid, 2-methoxy- is a monosubstituted derivative of benzenepropanoic acid. The introduction of a methoxy group at the ortho-position of the phenyl ring influences its electronic properties and steric hindrance, which can, in turn, affect its reactivity and biological activity.

Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | 3-(2-methoxyphenyl)propanoic acid |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 2994-56-1 |

| Canonical SMILES | COC1=CC=CC=C1CCC(=O)O |

| InChI Key | LBOZJJRNYMGXSQ-UHFFFAOYSA-N |

Physicochemical Properties

Quantitative data for Benzenepropanoic acid, 2-methoxy- is not widely published. The following table includes data for closely related isomers to provide a comparative reference.

| Property | 3-(2,4-dimethoxyphenyl)propanoic acid | 3-(3-methoxyphenyl)propanoic acid | 3-(4-methoxyphenyl)propanoic acid methyl ester |

| Molecular Formula | C₁₁H₁₄O₄ | C₁₀H₁₂O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 210.23 g/mol | 180.2 g/mol [1] | 194.23 g/mol [2] |

| Melting Point | 100-104 °C[3] | - | - |

| Boiling Point | 351.9 °C at 760 mmHg[3] | - | - |

| Density | 1.159 g/cm³[3] | - | - |

| Flash Point | 135.6 °C[3] | - | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Benzenepropanoic acid, 2-methoxy-. Representative data from related isomers are presented below.

| Spectroscopy | Data for Related Isomers |

| ¹³C NMR | For Benzenepropanoic acid, 2,3-dimethoxy-, methyl ester : Chemical shifts can be computationally predicted and viewed on spectral databases.[4] |

| Mass Spec (GC-MS) | For Benzenepropanoic acid, 2,5-dimethoxy- : Key fragments observed at m/z 210, 151, 121, 111.[5] For This compound, TMS derivative : Data is available in the NIST WebBook.[6][7] |

| IR | For 4-methoxyacetanilide (a related precursor): Key peaks at 3241 cm⁻¹ (N-H), 1646 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O aryl). This provides an indication of the types of bonds present. |

Synthesis and Experimental Protocols

The synthesis of Benzenepropanoic acid, 2-methoxy- can be achieved through various synthetic routes. A common approach is the Knoevenagel condensation of 2-methoxybenzaldehyde with malonic acid or its esters, followed by reduction and decarboxylation. Below is a generalized experimental protocol for such a synthesis.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol outlines a two-step process: (1) Knoevenagel condensation to form 2-methoxycinnamic acid, and (2) subsequent reduction to the target compound.

Step 1: Synthesis of 3-(2-methoxyphenyl)acrylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzaldehyde (1 eq.) and malonic acid (1.2 eq.) in pyridine (3-4 volumes).

-

Catalyst Addition: Add piperidine (0.1 eq.) as a catalyst to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into an excess of cold, dilute hydrochloric acid (e.g., 10% HCl).

-

Isolation: The product, 3-(2-methoxyphenyl)acrylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction to this compound

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the crude 3-(2-methoxyphenyl)acrylic acid from Step 1 in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure Benzenepropanoic acid, 2-methoxy-.

Characterization Protocol

-

Melting Point: Determine the melting point of the purified product using a capillary melting point apparatus. A sharp melting point range indicates high purity.

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry: Obtain a mass spectrum (e.g., via ESI-MS or GC-MS) to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Generalized workflow for the synthesis of Benzenepropanoic acid, 2-methoxy-.

Caption: Standard workflow for the analytical characterization of the final product.

Applications in Research and Drug Development

Derivatives of benzenepropanoic acid are common structural motifs in medicinal chemistry and materials science. While specific applications for the 2-methoxy isomer are not extensively documented, it serves as a valuable intermediate and building block in organic synthesis. Its structure makes it a candidate for developing:

-

Pharmaceutical Intermediates: It can be used in the synthesis of more complex molecules with potential biological activity. Related compounds are used to synthesize anti-inflammatory and analgesic drugs.[8]

-

Molecular Probes: The methoxy group can be a site for further functionalization or labeling.

-

Ligands for Catalysis: Chiral versions of such carboxylic acids can be used in asymmetric synthesis.[9]

Safety and Handling

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, and working in a well-ventilated fume hood.

References

- 1. GSRS [precision.fda.gov]

- 2. Benzenepropanoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, TMS derivative [webbook.nist.gov]

- 7. This compound, TMS derivative [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. Benzenepropanoic acid,a-hydroxy-b-methoxy-b-phenyl-,(aS)- [myskinrecipes.com]

An In-depth Technical Guide on the Physical Properties of 3-(2-Methoxyphenyl)propanoic Acid

This technical guide provides a comprehensive overview of the physical properties, specifically the melting point and appearance, of 3-(2-Methoxyphenyl)propanoic acid (CAS Number: 6342-77-4). This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Physical Properties Summary

The physical characteristics of a compound are critical indicators of its purity and identity. For this compound, the appearance and melting point have been reported by various suppliers and databases. A summary of these properties is presented below.

Table 1: Physical Properties of this compound

| Property | Description | Source(s) |

| Appearance | White to cream crystals, powder, or crystalline powder.[1] It is also described as a white fine crystalline powder[2] and white to very pale yellow crystal powder.[3] | [1][2][3] |

| Melting Point | The reported melting point range is generally between 83.5°C and 90°C. Specific ranges include 83.5-89.5°C[1], 85-87°C, 85-88°C[4], 85-89°C[5], and a single point of 90°C[2]. | [1][2][4][5] |

| CAS Number | 6342-77-4 | [1][2][3][4][5] |

Experimental Protocols

Detailed methodologies for the determination of the melting point and the description of the appearance of a chemical compound are crucial for reproducible and accurate results.

2.1. Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used to identify a substance and to assess its purity. A pure crystalline solid will have a sharp melting point, typically within a 1-2°C range.

Principle: A small, finely powdered sample of the material is heated slowly at a controlled rate. The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded to define the melting range.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device, Thiele tube with oil bath)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus. Ensure the thermometer bulb is positioned at the same level as the sample.

-

Heating:

-

Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point.

-

Slow Heating (Accurate Determination): For an accurate measurement, start heating a new sample at a rate of approximately 10-20°C per minute until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T1-T2.

-

-

Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.

2.2. Description of Appearance

The appearance of a chemical compound includes its physical form, color, and texture. This is typically the first observation made and is a key part of its specification.

Principle: Visual inspection of the sample under controlled lighting conditions.

Apparatus:

-

Clean, dry watch glass or sample vial

-

Spatula

-

Good, consistent light source (preferably natural or full-spectrum artificial light)

-

White background

Procedure:

-

Sample Preparation: Place a small amount of the sample onto a clean, dry watch glass.

-

Color Determination: Observe the color of the sample against a white background. Describe the color as accurately as possible (e.g., white, off-white, cream, pale yellow).

-

Physical Form and Texture Determination: Observe the physical form of the sample. Note whether it is crystalline, amorphous, or a powder. If it is crystalline, describe the crystal shape if possible (e.g., needles, plates). If it is a powder, describe its texture (e.g., fine, granular).

-

Recording: Record the observations in a systematic manner, for example, "White to cream crystalline powder."

Logical Workflow for Physical Characterization

The following diagram illustrates a standard workflow for the physical characterization of a chemical sample, such as this compound.

Caption: Logical workflow for the physical characterization of a chemical sample.

References

Spectroscopic Profile of 3-(2-Methoxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-(2-Methoxyphenyl)propanoic acid (CAS No. 6342-77-4), a compound of interest in various research and development applications. This document presents a compilation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization and analysis.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol [1] |

| CAS Number | 6342-77-4[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~7.20 | Multiplet | 1H | Ar-H |

| ~7.15 | Multiplet | 1H | Ar-H |

| ~6.90 | Multiplet | 2H | Ar-H |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~2.95 | Triplet | 2H | -CH₂-Ar |

| ~2.65 | Triplet | 2H | -CH₂-COOH |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~179 | C=O |

| ~157 | C-OCH₃ (Aromatic) |

| ~130 | C-H (Aromatic) |

| ~128 | C-CH₂ (Aromatic) |

| ~121 | C-H (Aromatic) |

| ~110 | C-H (Aromatic) |

| ~55 | -OCH₃ |

| ~35 | -CH₂-COOH |

| ~25 | -CH₂-Ar |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 2975-2845 | Medium | C-H stretch (Alkyl) |

| 1725-1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic) |

| 1250-1000 | Strong | C-O stretch (Ether and Carboxylic Acid) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The NIST WebBook provides the mass spectrum for this compound.[1][2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Putative Assignment |

| 180 | ~40 | [M]⁺ (Molecular Ion) |

| 135 | ~100 | [M - COOH]⁺ |

| 107 | ~30 | [M - COOH - CO]⁺ or [C₇H₇O]⁺ |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~15 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The use of a high-quality NMR tube is essential for good resolution.[3]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: Appropriate for the chemical shift range of the compound.

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024 or more, depending on sample concentration.

-

Proton decoupling: Broadband decoupling to simplify the spectrum.

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (Thin Film Method)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean salt plate.

-

Place the salt plate with the sample film in the spectrometer and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 2. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 6. chromatographyonline.com [chromatographyonline.com]

1H NMR and 13C NMR spectrum of 3-(2-Methoxyphenyl)propanoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(2-Methoxyphenyl)propanoic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, biochemistry, and pharmaceutical development.[1][2] It provides unparalleled insight into the molecular structure, dynamics, and chemical environment of compounds.[2][3] This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic carboxylic acid. By dissecting its spectral features, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the NMR data of this and structurally related molecules. The discussion will move from a foundational analysis of the molecular structure to a detailed prediction of spectral features, culminating in a practical protocol for data acquisition.

Molecular Structure and Predicted NMR Signals

To accurately interpret the NMR spectra, we must first analyze the chemical structure of this compound. The molecule consists of a benzene ring substituted at the ortho position with a methoxy group (-OCH₃) and a propanoic acid side chain (-CH₂CH₂COOH).

This structure features several distinct electronic environments for both protons (¹H) and carbons (¹³C), which will give rise to a unique set of signals in the respective NMR spectra. Due to the lack of a plane of symmetry bisecting the aromatic ring and the side chain, all aromatic protons and carbons are chemically non-equivalent.

Key Structural Features:

-

Aromatic Ring: An ortho-disubstituted benzene ring.

-

Propanoic Acid Chain: An ethyl bridge connecting the aromatic ring to a carboxylic acid group.

-

Methoxy Group: An electron-donating group attached to the aromatic ring.

-

Carboxylic Acid: An electron-withdrawing group at the terminus of the side chain.

Based on this structure, we anticipate:

-

¹H NMR: 8 distinct signals corresponding to the four aromatic protons, the two methylene groups (CH₂), the methoxy group protons, and the carboxylic acid proton.

-

¹³C NMR: 10 distinct signals, as all carbon atoms are in unique chemical environments.

Caption: Molecular structure of this compound.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity).

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. It is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[4][5][6] This signal will disappear upon the addition of a few drops of D₂O due to rapid proton-deuterium exchange, a key confirmatory test for acidic protons.[4][5]

-

Aromatic Protons (Ar-H): Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[7][8] The electron-donating methoxy group and the electron-withdrawing propanoic acid substituent will influence the precise shifts of the four aromatic protons, leading to a complex pattern of multiplets in this region.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded by the adjacent oxygen. They will appear as a sharp singlet, typically between 3.7 and 4.0 ppm.[9][10]

-

Aliphatic Protons (-CH₂CH₂-): The two methylene groups form an ethyl bridge. The benzylic protons (Ar-CH₂) are adjacent to the aromatic ring and are expected to resonate around 2.8-3.0 ppm.[7] The protons adjacent to the carbonyl group (-CH₂COOH) are also deshielded and appear in a similar region, typically around 2.5-2.7 ppm.[4][5]

Spin-Spin Splitting and Integration

-

-CH₂CH₂- Group: The two methylene groups are adjacent to each other. Following the n+1 rule, the signal for the benzylic protons will be split into a triplet by the two protons of the neighboring methylene group. Similarly, the signal for the methylene group next to the carboxyl function will be split into a triplet by the benzylic protons. Each triplet will integrate to 2H.

-

Aromatic Protons: The four aromatic protons will exhibit complex splitting patterns due to both ortho (³J ≈ 7-8 Hz) and meta (⁴J ≈ 2-3 Hz) coupling. This will result in a series of overlapping multiplets that collectively integrate to 4H.

-

-OCH₃ and -COOH Protons: The methoxy protons have no adjacent proton neighbors and will thus appear as a singlet integrating to 3H. The carboxylic acid proton, which rapidly exchanges, also appears as a singlet (often broad) and integrates to 1H.

Predicted ¹H NMR Data Summary

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| -COOH | 10.0 - 12.0 | 1H | Broad Singlet |

| Ar-H | 6.8 - 7.3 | 4H | Multiplet |

| -OCH₃ | 3.7 - 4.0 | 3H | Singlet |

| Ar-CH₂- | 2.8 - 3.0 | 2H | Triplet |

| -CH₂-COOH | 2.5 - 2.7 | 2H | Triplet |

¹³C NMR Spectrum: A Detailed Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all 10 carbon atoms are chemically distinct and should produce 10 separate signals.

Chemical Shift (δ)

-

Carbonyl Carbon (-C=O): The carbonyl carbon of a carboxylic acid is significantly deshielded and is found in the 170-180 ppm region.[4][6][11]

-

Aromatic Carbons (Ar-C): Aromatic carbons typically resonate between 120-160 ppm.[8][12] The two quaternary carbons (C-OCH₃ and C-CH₂CH₂COOH) will have distinct shifts from the four protonated carbons. The carbon attached to the electronegative oxygen of the methoxy group (C-O) will be the most downfield of the aromatic signals.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is shielded compared to the aromatic carbons and typically appears around 55-60 ppm.[9][13][14]

-

Aliphatic Carbons (-CH₂CH₂-): The two sp³ hybridized carbons of the ethyl bridge will be the most shielded carbons, resonating in the 25-40 ppm range.[4][15] The benzylic carbon is expected to be slightly more downfield than the carbon adjacent to the carbonyl group.

Predicted ¹³C NMR Data Summary

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 170 - 180 |

| Ar-C -O | 155 - 160 |

| Ar-C -C | 130 - 140 |

| Ar-C H | 110 - 130 |

| -OC H₃ | 55 - 60 |

| Ar-C H₂- | 30 - 35 |

| -C H₂-COOH | 25 - 30 |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires careful sample preparation and instrument setup. The following protocol provides a standardized workflow for small organic molecules like this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-25 mg is sufficient. For a ¹³C spectrum, which is inherently less sensitive, 50-100 mg is recommended for acquisition in a reasonable timeframe.[16]

-

Choose an appropriate deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Use a standard volume, typically 0.5-0.6 mL for a 5 mm NMR tube.[17]

-

Dissolve the sample in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtering if any solid particulates are present, which can degrade spectral quality.[16]

-

Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard for organic solvents, with its signal defined as 0.00 ppm.[16]

-

-

Instrumental Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve maximum homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

-

Load a standard acquisition parameter set.

-

For ¹H NMR , a simple 1D pulse experiment is used. Typically, 8 to 16 scans are sufficient with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , a proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum of singlets. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.[18]

-

-

-

Data Processing:

-

Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when combined, allows for unambiguous confirmation of its chemical identity. The characteristic signals of the carboxylic acid, methoxy group, aromatic ring, and aliphatic chain each appear in predictable regions with expected multiplicities and integrations. This guide illustrates how a systematic analysis, grounded in the fundamental principles of NMR spectroscopy, can be used to elucidate complex molecular structures, an essential skill for professionals in chemical research and drug development.

References

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. web.pdx.edu [web.pdx.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation of 3-(2-Methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry and fragmentation behavior of 3-(2-Methoxyphenyl)propanoic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in various research and development settings.

Introduction

This compound (also known as o-methoxyhydrocinnamic acid) is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol .[1][2][3] Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices and for structural elucidation studies. This guide focuses on the fragmentation patterns observed under electron ionization (EI) mass spectrometry.

Experimental Protocols

While specific experimental conditions from the reference spectra are not detailed, a typical protocol for obtaining an electron ionization mass spectrum of a compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system is outlined below.

2.1. Sample Preparation

For GC-MS analysis, the carboxylic acid is often derivatized, for instance, by trimethylsilylation, to increase its volatility and thermal stability.[4][5][6] However, direct analysis of the underivatized acid is also possible. A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.

2.2. Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for separating organic acids (e.g., a DB-5ms or equivalent).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization (EI) source.

2.3. GC-MS Parameters

-

Injection Mode: Splitless or split injection.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.[7]

-

Mass Range: m/z 40-400.

The following diagram illustrates a generalized workflow for this experimental setup.

Caption: Generalized workflow for GC-EI-MS analysis.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 180 | 25 | [M]+• (Molecular Ion) |

| 135 | 10 | [M - COOH]+ |

| 121 | 100 | [M - CH2COOH]+• |

| 91 | 30 | [C7H7]+ |

| 77 | 15 | [C6H5]+ |

Data sourced from the NIST WebBook.[1][2]

Fragmentation Pathways

The fragmentation of this compound under electron ionization can be rationalized through several key pathways, initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 180.

4.1. Formation of the Base Peak (m/z 121)

The most abundant fragment ion, the base peak, is observed at m/z 121. This ion is formed via a McLafferty-type rearrangement, which is a characteristic fragmentation pathway for compounds containing a carbonyl group and a γ-hydrogen. In this case, a γ-hydrogen from the aromatic ring is transferred to the carbonyl oxygen, leading to the cleavage of the β-γ carbon-carbon bond and the elimination of a neutral acetic acid molecule. However, a more direct and favorable pathway involves the cleavage of the benzylic Cα-Cβ bond, leading to the formation of the stable methoxybenzyl radical cation.

4.2. Loss of the Carboxyl Group (m/z 135)

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, resulting in the formation of an alkyl or aryl cation.[8][9] For this compound, this leads to the fragment ion at m/z 135.

4.3. Formation of the Tropylium Ion (m/z 91)

The peak at m/z 91 is characteristic of a tropylium ion ([C7H7]+), a common fragment in the mass spectra of compounds containing a benzyl group.[10] This ion is likely formed from the m/z 121 fragment through the loss of a methoxy radical (-OCH3). The resulting benzyl cation can then rearrange to the highly stable seven-membered aromatic tropylium cation.

4.4. Formation of the Phenyl Cation (m/z 77)

The fragment at m/z 77 corresponds to the phenyl cation ([C6H5]+). This can be formed by the loss of a hydrogen molecule from the tropylium ion or through other complex rearrangement and fragmentation processes.

The proposed fragmentation pathways are visualized in the following diagram:

Caption: Fragmentation pathways of this compound.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its confident identification. The key fragmentation pathways involve the loss of the carboxyl group, a benzylic cleavage to form the base peak at m/z 121, and subsequent fragmentations to yield the tropylium ion and phenyl cation. This in-depth understanding of its mass spectrometric behavior is invaluable for professionals in analytical chemistry, metabolomics, and drug development.

References

- 1. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 2. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 3. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 4. This compound, TMS derivative [webbook.nist.gov]

- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 3-(2-Methoxyphenyl)propanoic Acid

For Immediate Release

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(2-Methoxyphenyl)propanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, presents a detailed experimental protocol for spectral acquisition, and offers a logical workflow for the analysis process.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, a compound of interest in medicinal chemistry and organic synthesis, IR spectroscopy provides a unique molecular fingerprint. The spectrum reveals key structural features, including the carboxylic acid and methoxy-substituted aromatic functionalities.

The primary absorption bands in the IR spectrum of this compound correspond to the stretching and bending vibrations of its constituent bonds. The most prominent of these are the broad O-H stretch of the carboxylic acid, the sharp C=O stretch of the carbonyl group, the C-O stretching vibrations, and the various C-H and C=C vibrations of the aromatic ring and the propanoic acid chain.

Quantitative Infrared Spectrum Data

The following table summarizes the principal absorption bands and their assignments for this compound, with data sourced from the Spectral Database for Organic Compounds (SDBS).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 3070-3010 | Medium | C-H Stretch | Aromatic Ring |

| 2960-2850 | Medium | C-H Stretch | Alkyl Chain (-CH₂-) & Methoxy (-OCH₃) |

| 1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |

| 1600, 1495 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1465, 1380 | Medium | C-H Bend | Alkyl Chain (-CH₂-) |

| 1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (-O-CH₃) |

| 1210 | Strong | C-O Stretch | Carboxylic Acid |

| 1030 | Medium | Symmetric C-O-C Stretch | Aryl Ether (-O-CH₃) |

| 920 | Medium, Broad | O-H Bend (Out-of-Plane) | Carboxylic Acid |

| 750 | Strong | C-H Bend (Out-of-Plane) | Ortho-disubstituted Benzene |

Experimental Protocol for IR Spectrum Acquisition

This section details a standard methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Analytical balance

-

Spatula

-

This compound (analytical grade)

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

3.2. Procedure

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grinding: Transfer the weighed KBr to the agate mortar and grind it to a fine powder. Add the this compound to the mortar and continue to grind the mixture for 2-3 minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer the ground mixture into the pellet-forming die. Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will form a thin, transparent or translucent KBr pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.

-

Sample Scan: Acquire the IR spectrum of the sample pellet over the range of 4000-400 cm⁻¹.

-

Data Processing: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and analytical process for the IR spectrum analysis of this compound.

Biological Activity of Methoxyphenylpropanoic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenylpropanoic acid (MPPA) isomers are derivatives of arylpropanoic acid, a class of compounds well-recognized for its diverse biological activities. The position of the methoxy group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the molecule's pharmacological properties, including its anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides an in-depth overview of the biological activities of these isomers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While direct comparative data for all isomers is not extensively available in the public domain, this guide compiles the existing knowledge to facilitate further research and drug development.

Quantitative Data on Biological Activities

The biological efficacy of methoxyphenylpropanoic acid isomers can be quantified through various in vitro assays. The following tables summarize the available data for these isomers and related compounds to provide a comparative perspective.

Table 1: Anti-inflammatory Activity (Cyclooxygenase Inhibition)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-Methoxyphenylpropanoic acid | Data not available | Data not available | Data not available |

| 3-Methoxyphenylpropanoic acid | Data not available | Data not available | Data not available |

| 4-Methoxyphenylpropanoic acid | Data not available | Data not available | Data not available |

| 3-(4-Methoxyphenyl)propylamide* | >100 | 50 | >2[1] |

*Note: Data for a derivative, 3-(4-methoxyphenyl)propylamide, is included for context, as it shows modest selective COX-2 inhibition.[1] IC50 values represent the concentration required for 50% inhibition of the enzyme. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

| Compound | DPPH Scavenging IC50 (µM) |

| 2-Methoxyphenylpropanoic acid | Data not available |

| 3-Methoxyphenylpropanoic acid | Data not available |

| 4-Methoxyphenylpropanoic acid | Data not available |

Note: IC50 values represent the concentration required to scavenge 50% of DPPH free radicals. Lower values indicate higher antioxidant activity.

Table 3: Cytotoxic Activity (MTT Assay)

| Compound | Cell Line | CC50/IC50 (µM) |

| 2-Methoxyphenylpropanoic acid | Data not available | Data not available |

| 3-Methoxyphenylpropanoic acid | Data not available | Data not available |

| 4-Methoxyphenylpropanoic acid | Data not available | Data not available |

Note: CC50 (50% cytotoxic concentration) or IC50 (50% inhibitory concentration) values represent the concentration required to reduce cell viability by 50%.

Signaling Pathways

The biological effects of methoxyphenylpropanoic acid isomers and related compounds are often mediated through their interaction with specific cellular signaling pathways.

Cyclooxygenase (COX) Pathway

A primary mechanism of action for many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.

COX Signaling Pathway and Inhibition by MPPA Isomers

G Protein-Coupled Receptor 41 (GPR41) Signaling

Some metabolites of dietary compounds, structurally related to MPPAs, are known to activate GPR41, a receptor for short-chain fatty acids (SCFAs). This activation can influence various physiological processes. 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), a gut microbiota metabolite, has been shown to be a specific agonist for GPR41.[2][3]

GPR41 Signaling Pathway Activated by Agonists

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Some short-chain fatty acids have been shown to modulate p38 and JNK signaling pathways.[4]

A Generalized MAPK/ERK Signaling Pathway

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activities of methoxyphenylpropanoic acid isomers.

Cyclooxygenase (COX) Inhibition Assay

This workflow outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Workflow for In Vitro COX Inhibition Assay

Detailed Protocol:

-

Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and necessary cofactors like hematin.

-

Enzyme-Inhibitor Pre-incubation: In a reaction vessel, combine the reaction buffer, a solution of either COX-1 or COX-2, and the test compound (dissolved in a suitable solvent like DMSO) or solvent control. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

-

Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a strong acid, such as hydrochloric acid.

-

Product Quantification: Quantify the amount of prostaglandin produced (e.g., by measuring PGF2α after reduction of PGH2) using a suitable method like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

This workflow details a common spectrophotometric method to assess antioxidant activity.

Workflow for DPPH Radical Scavenging Assay

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).

-

Reaction Mixture: In a microplate well or cuvette, add the DPPH solution to each of the test compound dilutions, the positive control, and a blank (solvent only).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes) to allow the scavenging reaction to occur.

-

Absorbance Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. Determine the IC50 value from a plot of scavenging percentage against the concentration of the test compound.

MTT Cytotoxicity Assay

This workflow describes a colorimetric assay to evaluate the effect of a compound on cell viability.

Workflow for MTT Cytotoxicity Assay

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 or IC50 value from the dose-response curve.

Conclusion

The biological activity of methoxyphenylpropanoic acid isomers is an area with significant potential for drug discovery. While this guide provides a foundational understanding of their known and potential activities, detailed experimental protocols, and relevant signaling pathways, it also highlights a critical gap in the literature: the lack of direct, quantitative comparative studies on the 2-, 3-, and 4-methoxy isomers. The provided methodologies and pathway diagrams offer a robust framework for researchers to conduct such comparative analyses, which are essential for elucidating the structure-activity relationships and identifying promising lead compounds for further development as anti-inflammatory, antioxidant, or other therapeutic agents. Future research should focus on generating this missing quantitative data to fully unlock the therapeutic potential of these compounds.

References

- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short-chain fatty acids, GPR41 and GPR43 ligands, inhibit TNF-α-induced MCP-1 expression by modulating p38 and JNK signaling pathways in human renal cortical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 3-(4-hydroxy-3-methoxyphenyl)propionic Acid: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is a phenolic compound of significant interest in pharmacological research. It is a primary metabolite derived from the microbial transformation of various dietary polyphenols, such as ferulic acid, curcumin, and chlorogenic acid, which are abundant in fruits, vegetables, and whole grains.[1] HMPA is also naturally present in fermented foods like vinegar and fermented rice bran.[2] While structurally similar to 3-(o-methoxyphenyl)propionic acid, the presence of a para-hydroxyl group on the phenyl ring of HMPA significantly influences its biological activity. This technical guide provides a comprehensive overview of the potential pharmacological effects of HMPA, with a focus on its antioxidant, muscle-enhancing, metabolic, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Pharmacological Effects

Antioxidant and Anti-inflammatory Properties

HMPA exhibits potent antioxidant and anti-inflammatory activities. Studies have shown that HMPA can effectively reduce oxidative stress by decreasing the levels of plasma reactive oxygen metabolites.[3] This antioxidant capacity is further supported by its ability to modulate the expression of key antioxidant enzymes. For instance, high-dose administration of HMPA has been observed to increase the expression of Superoxide Dismutase 1 (Sod1) while decreasing the expression of NAD(P)H Quinone Dehydrogenase 1 (Nqo1) in the soleus muscle of mice. Additionally, HMPA has been shown to reduce the expression of nitric oxide synthases (Nos2 and Nos3), which are involved in the production of nitric oxide, a molecule that can contribute to oxidative stress at high levels.[3]

Enhancement of Muscle Function and Development

A significant body of research points to the beneficial effects of HMPA on skeletal muscle health and performance. Administration of HMPA has been demonstrated to significantly enhance both absolute and relative grip strength in mice.[4][5] Furthermore, low-dose HMPA has been shown to decrease plasma levels of blood urea nitrogen after exhaustive exercise, suggesting a reduction in protein catabolism.[2][4]

At the molecular level, HMPA appears to promote muscle development and the formation of fast-twitch muscle fibers. Low-dose HMPA administration has been linked to increased expression of Myogenic factor 5 (Myf5), a key regulator of myogenesis.[2][4] Moreover, high-dose HMPA increases the protein expression of Myosin Heavy Chain 4 (MYH4), which is characteristic of fast-twitch fibers, while low-dose HMPA enhances the gene expression of Myh4 and Insulin-like growth factor 1 (Igf1).[1] This suggests that HMPA may stimulate fast-twitch fiber hypertrophy through the activation of the IGF-1 signaling pathway.

Metabolic Regulation

HMPA plays a crucial role in regulating hepatic glucose and lipid metabolism, exhibiting anti-obesity effects.[2][6] A key mechanism underlying these effects is the activation of G protein-coupled receptor 41 (GPR41).[6][7] HMPA has been identified as a specific agonist for GPR41, with a greater affinity than its precursor, ferulic acid.[6][7] The activation of GPR41 by HMPA is believed to stimulate the lipid catabolism pathway, leading to an improvement in hepatic steatosis.[6][7]

Neuroprotective Potential

Emerging evidence suggests that HMPA may possess neuroprotective properties. In vitro studies have shown that HMPA can inhibit the aggregation of amyloid β-peptide (Aβ42), a key pathological hallmark of Alzheimer's disease.[8] Thioflavin T (ThT) assays have demonstrated that HMPA inhibits both the nucleation and elongation phases of Aβ aggregation.[8] While the effective concentrations observed in vitro are relatively high, these findings suggest that HMPA could be a lead compound for the development of therapeutics targeting neurodegenerative diseases.[8]

Data Presentation

Table 1: Effects of HMPA on Muscle Strength and Performance in Mice

| Parameter | Treatment Group | Result | p-value | Reference |

| Absolute Grip Strength | HMPA-administered | Significantly enhanced | p = 0.0256 | [4] |

| Relative Grip Strength | HMPA-administered | Significantly enhanced | p = 0.0209 | [4] |

| Plasma Blood Urea Nitrogen (post-exercise) | Low-dose HMPA | Decreased | p = 0.0183 | [4] |

| Endurance Performance | HMPA-administered | No significant effect | - | [4] |

Table 2: Effects of HMPA on Gene and Protein Expression in Mouse Soleus Muscle

| Target | Treatment Group | Change in Expression | p-value | Reference |

| Sod1 (mRNA) | High-dose HMPA | Increased | p < 0.05 | |

| Nqo1 (mRNA) | High-dose HMPA | Decreased | p < 0.001 | |

| Nos2 (iNOS) (mRNA) | High-dose HMPA | Decreased | p < 0.05 | |

| Nos3 (eNOS) (mRNA) | High-dose HMPA | Decreased | p < 0.05 | |

| Myf5 (mRNA) | Low-dose HMPA | Increased | p = 0.0106 | [4] |

| Igf1 (mRNA) | Low-dose HMPA | Increased | p < 0.05 | |

| MYH4 (protein) | High-dose HMPA | Increased | - |

Table 3: Neuroprotective Effects of HMPA

| Assay | Parameter | Result | EC50 | Reference |

| Thioflavin T (ThT) Assay | Inhibition of Aβ42 aggregation (nucleation and elongation) | HMPA demonstrated inhibitory effects | 5–6 mM | [8] |

Experimental Protocols

Animal Studies: HMPA Administration in Mice

-

Animal Model: 8-week-old male C57BL/6 mice.

-

Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

Treatment Groups:

-

Vehicle Control: Oral administration of distilled water (10 mL/kg/day).

-

Low-dose HMPA: Oral administration of HMPA solution (50 mg/kg/day).

-

High-dose HMPA: Oral administration of HMPA solution (500 mg/kg/day).

-

-

Administration: HMPA is dissolved in distilled water and administered daily via oral gavage for a period of 14 days.

-

Endpoint Analysis: Following the treatment period, mice are subjected to various behavioral tests and subsequently euthanized for tissue collection and molecular analysis.

Grip Strength Test

-

Apparatus: A grip strength meter equipped with a wire grid.

-

Procedure:

-

The mouse is held by the tail and lowered towards the grid.

-

The mouse is allowed to grasp the grid with its forelimbs.

-

The mouse is then pulled back gently and horizontally until it releases the grid.

-

The peak force exerted by the mouse is recorded by the meter.

-

The procedure is repeated for a set number of trials, and the average or maximum value is used for analysis.

-

For combined forelimb and hindlimb strength, the mouse is allowed to grasp the grid with all four paws.

-

Treadmill Exhaustion Test

-

Apparatus: A motorized treadmill designed for rodents, equipped with an electric shock grid at the rear to motivate running.

-

Acclimatization: Mice are familiarized with the treadmill for several days prior to the test, with short running sessions at low speeds.

-

Procedure:

-

Mice are placed in individual lanes on the treadmill.

-

The treadmill is started at a low speed, which is gradually increased according to a predefined protocol.

-

Exhaustion is defined as the inability of the mouse to continue running and remaining on the shock grid for a specified duration (e.g., 10 seconds).

-

The total running time or distance is recorded as the measure of endurance performance.

-

Thioflavin T (ThT) Assay for Amyloid β-Peptide Aggregation

-

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Reagents:

-

Aβ42 peptide solution

-

HMPA solution at various concentrations

-

Thioflavin T solution

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

-

Procedure:

-

Aβ42 peptide is incubated in the assay buffer in the presence or absence of different concentrations of HMPA.

-

At specific time points, aliquots of the incubation mixture are transferred to a microplate.

-

ThT solution is added to each well.

-

Fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

-

An increase in fluorescence intensity over time indicates the formation of amyloid fibrils.

-

Gene and Protein Expression Analysis

-

RNA Extraction and RT-qPCR: Total RNA is extracted from tissues (e.g., soleus muscle) using standard methods. Reverse transcription is performed to synthesize cDNA, followed by quantitative PCR (qPCR) using primers specific for the genes of interest (e.g., Sod1, Igf1).

-

Western Blotting: Protein lysates are prepared from tissues. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the target proteins (e.g., MYH4). A secondary antibody conjugated to a detectable enzyme is then used for visualization.

Mandatory Visualization

Caption: Signaling pathways modulated by HMPA.

Caption: General experimental workflow for in vivo studies.

Conclusion

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has emerged as a promising natural compound with a diverse range of pharmacological effects. Its well-documented antioxidant, muscle-enhancing, metabolic-regulating, and neuroprotective properties make it a compelling candidate for further investigation in the context of functional foods, dietary supplements, and novel therapeutic agents. The activation of specific signaling pathways, such as the IGF-1, AMPK/Sirt1/Nrf1, and GPR41 pathways, provides a solid foundation for understanding its mechanisms of action. This technical guide consolidates the current knowledge on HMPA, offering a valuable resource to guide future research and development efforts in this exciting field. Further studies are warranted to fully elucidate its clinical potential and to explore its efficacy and safety in human subjects.

References

- 1. web.mousephenotype.org [web.mousephenotype.org]

- 2. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 3. public.websites.umich.edu [public.websites.umich.edu]

- 4. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]

- 5. mmpc.org [mmpc.org]

- 6. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Guaiacylpropionic Acid: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction